molecular formula C15H13Br2NO4 B14202413 Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate CAS No. 918946-12-0

Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate

Cat. No.: B14202413
CAS No.: 918946-12-0
M. Wt: 431.08 g/mol
InChI Key: WPUJWRFLYUOEBN-UHFFFAOYSA-N
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Description

Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate is a chemical compound with the molecular formula C15H13Br2NO4. It is characterized by the presence of bromine atoms, an aminophenoxy group, and a methoxyacetate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate typically involves multiple steps. One common method starts with the bromination of a phenoxy compound, followed by the introduction of an aminophenoxy group through nucleophilic substitution. The final step involves esterification to form the methoxyacetate group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of bromine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

918946-12-0

Molecular Formula

C15H13Br2NO4

Molecular Weight

431.08 g/mol

IUPAC Name

methyl 2-[4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate

InChI

InChI=1S/C15H13Br2NO4/c1-20-14(19)8-21-11-6-12(16)15(13(17)7-11)22-10-4-2-9(18)3-5-10/h2-7H,8,18H2,1H3

InChI Key

WPUJWRFLYUOEBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)N)Br

Origin of Product

United States

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